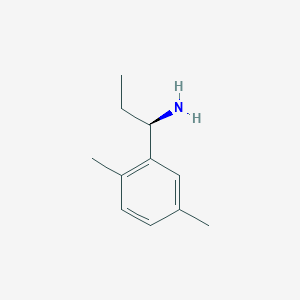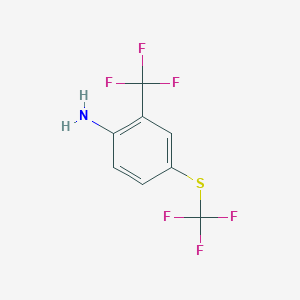
1,3-Diacrylate adamantane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Adamantanediol diacrylate is a diacrylate derivative of 1,3-adamantanediol, which is a cage-like molecule derived from adamantane. This compound is commonly used as a crosslinking agent in the synthesis of polymer networks, such as hydrogels and coatings . Its molecular formula is C16H20O4, and it has a molecular weight of 276.33 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Adamantanediol diacrylate can be synthesized from 1-adamantanol through a series of chemical reactions. One method involves mixing 1-adamantanol with a mixture of fuming sulfuric acid, acetic anhydride, and nitric acid to carry out a nitration reaction. The reaction is then terminated by diluting the mixture with water . Another method involves the oxidation of 1-adamantanol to 1,3-adamantanediol using ozone on silica gel .
Industrial Production Methods
Industrial production of 1,3-adamantanediol diacrylate typically involves the use of 1,3-dibromodiamantane as an initial raw material. The raw material undergoes hydrolysis in a silver sulfate-sulfuric acid system to produce the target product .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Adamantanediol diacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1,3-adamantane dicarboxylic acid.
Substitution: It can undergo substitution reactions with different reagents to form various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of 1,3-adamantanediol diacrylate include ozone, fuming sulfuric acid, acetic anhydride, and nitric acid . The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the products.
Major Products Formed
The major products formed from the reactions of 1,3-adamantanediol diacrylate include 1,3-adamantane dicarboxylic acid and various substituted derivatives .
Applications De Recherche Scientifique
1,3-Adamantanediol diacrylate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,3-adamantanediol diacrylate involves its ability to form crosslinked polymer networks. The compound reacts with other monomers or polymers to create a three-dimensional network structure, which enhances the mechanical strength and stability of the resulting material . The molecular targets and pathways involved in this process include the formation of covalent bonds between the diacrylate groups and the reactive sites on the monomers or polymers .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dihydroxyadamantane: This compound is similar to 1,3-adamantanediol diacrylate but lacks the diacrylate groups.
1,3-Dibromoadamantane: This compound is a brominated derivative of 1,3-adamantanediol and is used as a precursor in the synthesis of 1,3-adamantanediol diacrylate.
1-Adamantanol: This compound is an alcohol derivative of adamantane and is used as a starting material in the synthesis of 1,3-adamantanediol diacrylate.
Uniqueness
1,3-Adamantanediol diacrylate is unique due to its ability to form crosslinked polymer networks, which makes it highly valuable in the synthesis of high-performance materials. Its cage-like structure derived from adamantane provides exceptional stability and mechanical properties, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C16H20O4 |
|---|---|
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
(3-prop-2-enoyloxy-1-adamantyl) prop-2-enoate |
InChI |
InChI=1S/C16H20O4/c1-3-13(17)19-15-6-11-5-12(7-15)9-16(8-11,10-15)20-14(18)4-2/h3-4,11-12H,1-2,5-10H2 |
Clé InChI |
YGGARCQQBAOLGB-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OC12CC3CC(C1)CC(C3)(C2)OC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


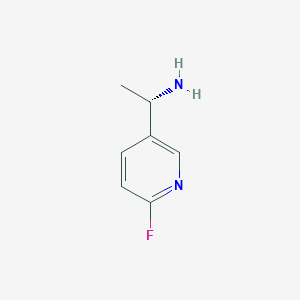
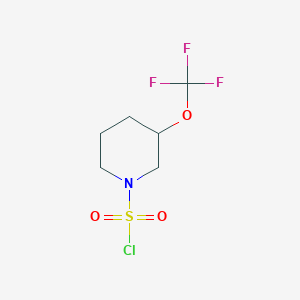

![3-chloro-6-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11760143.png)
![[(4-Bromo-benzyl)-ethyl-amino]-acetic acid](/img/structure/B11760153.png)
![1-[3-(Bromomethyl)phenyl]-3-methylurea](/img/structure/B11760158.png)
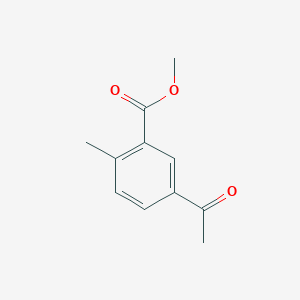
![[(2-Chloro-6-fluoro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B11760165.png)

![[(1E)-3-{9-borabicyclo[3.3.1]nonan-9-yl}prop-1-en-1-yl]trimethylsilane](/img/structure/B11760176.png)
![7-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11760177.png)
![methyl 2-amino-5-oxo-5H-thieno[3,2-b]pyran-6-carboxylate](/img/structure/B11760196.png)
